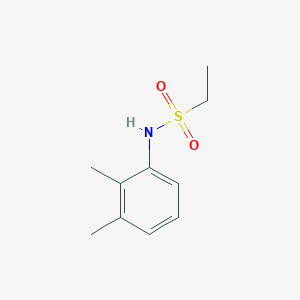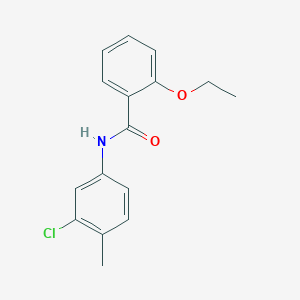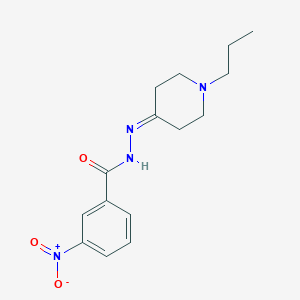
3-nitro-N'-(1-propylpiperidin-4-ylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N’-(1-propyl-4-piperidinylidene)benzohydrazide is a chemical compound with the molecular formula C15H20N4O3 and a molecular weight of 304.34 g/mol . This compound is characterized by the presence of a nitro group, a piperidine ring, and a benzohydrazide moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N’-(1-propyl-4-piperidinylidene)benzohydrazide typically involves the condensation of 3-nitrobenzohydrazide with 1-propyl-4-piperidone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 3-nitro-N’-(1-propyl-4-piperidinylidene)benzohydrazide can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-nitro-N’-(1-propyl-4-piperidinylidene)benzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent, room temperature.
Substitution: Nucleophiles such as alkyl halides, solvents like dimethylformamide, reaction temperature around 60°C.
Oxidation: Hydrogen peroxide, acetic acid as solvent, reaction temperature around 40°C.
Major Products Formed
Reduction: 3-amino-N’-(1-propyl-4-piperidinylidene)benzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Oxidation: N-oxide derivatives of the piperidine ring.
Applications De Recherche Scientifique
3-nitro-N’-(1-propyl-4-piperidinylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-nitro-N’-(1-propyl-4-piperidinylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring and benzohydrazide moiety also contribute to the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-nitro-N’-(1-methyl-4-piperidinylidene)benzohydrazide
- 3-nitro-N’-(1-ethyl-4-piperidinylidene)benzohydrazide
- 3-nitro-N’-(1-butyl-4-piperidinylidene)benzohydrazide
Uniqueness
3-nitro-N’-(1-propyl-4-piperidinylidene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The propyl group on the piperidine ring provides a balance between hydrophobicity and steric hindrance, making it a versatile scaffold for further modifications and applications.
Propriétés
Formule moléculaire |
C15H20N4O3 |
|---|---|
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
3-nitro-N-[(1-propylpiperidin-4-ylidene)amino]benzamide |
InChI |
InChI=1S/C15H20N4O3/c1-2-8-18-9-6-13(7-10-18)16-17-15(20)12-4-3-5-14(11-12)19(21)22/h3-5,11H,2,6-10H2,1H3,(H,17,20) |
Clé InChI |
KUFMKAOVPOKKHS-UHFFFAOYSA-N |
SMILES |
CCCN1CCC(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC1 |
SMILES canonique |
CCCN1CCC(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


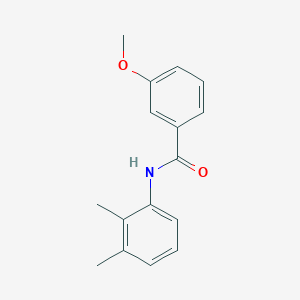
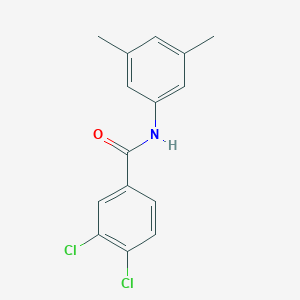
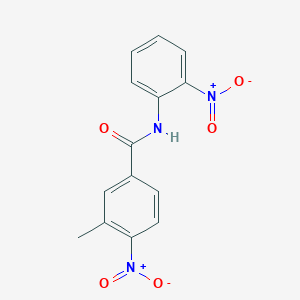
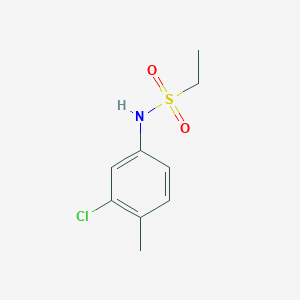
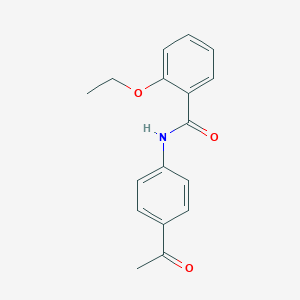
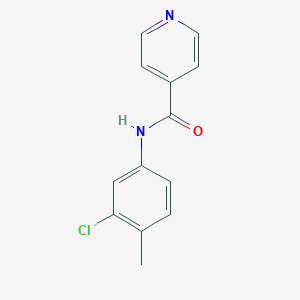
![2-fluoro-N-[4-({4-[(2-fluorobenzoyl)amino]cyclohexyl}methyl)cyclohexyl]benzamide](/img/structure/B336688.png)
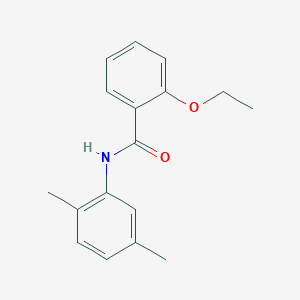
![Methyl 2-[(2-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B336692.png)
![2-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B336695.png)
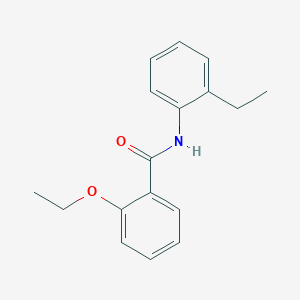
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B336698.png)
